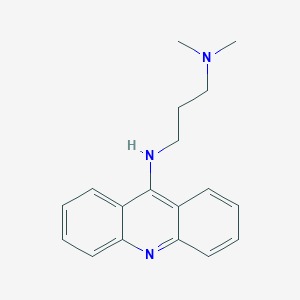
9-((3-Dimethylaminopropyl)amino)acridine
Overview
Description
9-((3-Dimethylaminopropyl)amino)acridine, also known as C 137, is a compound with the molecular formula C18H21N3 . It is characterized by unique physical and chemical properties, and has been associated with a broad range of biological activities .
Synthesis Analysis
A series of eleven 9-acridinyl amino acid derivatives, which could include 9-((3-Dimethylaminopropyl)amino)acridine, were synthesized using a modification of a previously published two-step procedure . Another study mentioned the design and synthesis of three 9-substituted acridines, which could provide insights into the synthesis of 9-((3-Dimethylaminopropyl)amino)acridine .Molecular Structure Analysis
The molecular structure of 9-((3-Dimethylaminopropyl)amino)acridine includes a 2D structure and a 3D conformer . The IUPAC name is N-acridin-9-yl-N’,N’-dimethylpropane-1,3-diamine .Chemical Reactions Analysis
While specific chemical reactions involving 9-((3-Dimethylaminopropyl)amino)acridine are not detailed in the search results, it’s worth noting that 9-amino substituted acridines undergo a reversible amine exchange reaction in water under near-physiological conditions via an unstable hemiaminal intermediate .Physical And Chemical Properties Analysis
The molecular weight of 9-((3-Dimethylaminopropyl)amino)acridine is 279.4 g/mol . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Therapeutic Agents for Various Disorders
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
DNA Intercalation
The mode of action of acridine is principally responsible for DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes . This property makes acridine derivatives useful in cancer treatment.
Anti-Bacterial Agents
Acriflavine, proflavine, and their analogues share an acridine-3,6-diamine structural component as a fundamental structural feature. These drugs were among the first to be identified as potent anti-bacterial agents, and they are still used as effective disinfectants and anti-bacterials today .
Photocatalysis
Acridine photocatalysis has been used to enable tricomponent direct decarboxylative amine construction . This process provides a streamlined segue to a wide range of amines and nonproteinogenic α-amino acids .
Anti-Tumour Activity
Acridine has shown anti-tumour activity against various cell lines, including HCT-116 (human colon carcinoma cell line), K562 (chronic myeloid leukaemia cell line), HL-60 (human promyelocytic leukaemia cell line), HeLa (human cervical cancer cell line), and MCF-7 (breast cancer cell line) .
6. Synthesis of Acridine and Its Derivatives A comprehensive review of research articles published in the previous 30 years on the synthesis of acridine and its derivatives, their biomedical applications, applications as photosensitizer and photoredox catalyst as well as in optoelectronics has been undertaken .
Future Directions
Mechanism of Action
Target of Action
The primary target of 9-((3-Dimethylaminopropyl)amino)acridine is DNA . DNA is the molecule that carries the genetic instructions for the development, functioning, growth, and reproduction of all known organisms and many viruses. It plays a crucial role in the storage and transmission of genetic information.
Mode of Action
9-((3-Dimethylaminopropyl)amino)acridine interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can cause DNA to unwind and elongate, disrupting the normal processes of replication and transcription.
Pharmacokinetics
Similar compounds have been shown to penetrate the blood-brain barrier, suggesting potential for central nervous system activity . The bioavailability of related compounds has been calculated to be around 83.8% , indicating good absorption and distribution throughout the body.
Result of Action
The interaction of 9-((3-Dimethylaminopropyl)amino)acridine with DNA and the subsequent disruption of normal cellular processes can lead to cell death . This makes it a potential candidate for use as an anticancer agent, particularly for cancers characterized by rapid cell division.
properties
IUPAC Name |
N-acridin-9-yl-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3/c1-21(2)13-7-12-19-18-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)18/h3-6,8-11H,7,12-13H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGUBCUGFXDMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1092-03-1 (di-hydrochloride) | |
| Record name | C 137 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013365372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40158291 | |
| Record name | C 137 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670411 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
9-((3-Dimethylaminopropyl)amino)acridine | |
CAS RN |
13365-37-2 | |
| Record name | 9-(3′-Dimethylaminopropylamino)acridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13365-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C 137 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013365372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C 137 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-(9-ACRIDINYL)-N3,N3-DIMETHYL-1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9LK54B52H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-](/img/structure/B83144.png)
![5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B83145.png)

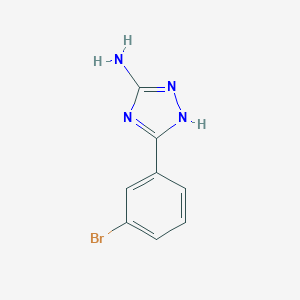

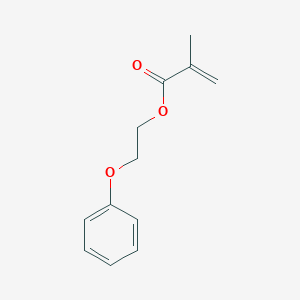
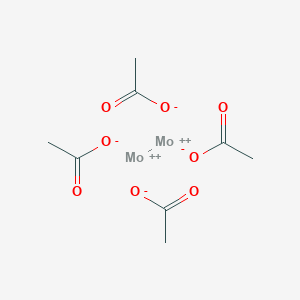
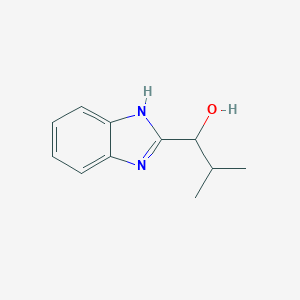

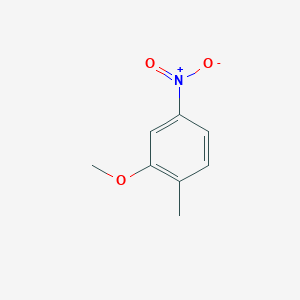
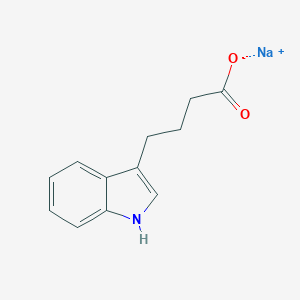

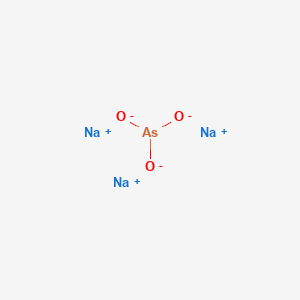
![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)